Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate

Description

Nomenclature and Registry Information

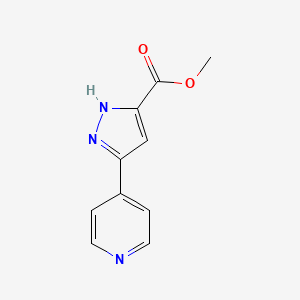

Methyl 5-(4-pyridinyl)pyrazole-3-carboxylate is systematically named methyl 3-pyridin-4-yl-1H-pyrazole-5-carboxylate according to IUPAC rules. Its molecular formula, C₁₀H₉N₃O₂ , reflects a pyrazole core substituted with a pyridinyl group at position 3 and a methyl carboxylate at position 5 (Figure 1). The compound is registered under CAS number 144252-20-0 and has a molecular weight of 203.20 g/mol . Additional identifiers include PubChem CID 43513870, DSSTox Substance ID DTXSID901235724, and SMILES string COC(=O)C1=CC(=NN1)C2=CC=NC=C2. Synonyms such as methyl 3-(4-pyridyl)-1H-pyrazole-5-carboxylate and MFCD12188850 are documented in chemical databases.

Table 1: Key Identifiers

| Property | Value |

|---|---|

| IUPAC Name | methyl 3-pyridin-4-yl-1H-pyrazole-5-carboxylate |

| CAS Registry Number | 144252-20-0 |

| Molecular Formula | C₁₀H₉N₃O₂ |

| Molecular Weight | 203.20 g/mol |

| SMILES | COC(=O)C1=CC(=NN1)C2=CC=NC=C2 |

Historical Context in Pyrazole Chemistry

Pyrazole chemistry originated in the late 19th century with Ludwig Knorr’s synthesis of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), marking the first therapeutic application of pyrazoles. Hans von Pechmann’s 1898 synthesis of pyrazole from acetylene and diazomethane laid foundational methodologies. The discovery of natural pyrazoles, such as 1-pyrazolyl-alanine from watermelon seeds in 1959, expanded interest in functionalized derivatives. This compound emerged in the 21st century as part of efforts to hybridize pyrazole with nitrogen-rich heterocycles like pyridine, enhancing electronic properties for pharmaceutical and material applications. Its design aligns with modern strategies to optimize hydrogen bonding and π-stacking capabilities through fused aromatic systems.

Significance in Heterocyclic Chemistry Research

The compound’s dual heterocyclic architecture—a pyrazole ring conjugated to a pyridine moiety—makes it a versatile scaffold in medicinal and agrochemical research. Pyrazole-3-carboxylates are prized for their ability to engage in hydrogen bonding (via the NH group and carboxylate oxygen) and π-π interactions (through the pyridinyl ring). These features enable precise molecular recognition in enzyme inhibition, as demonstrated in histone deacetylase (HDAC) inhibitors. The methyl ester group further provides a synthetic handle for derivatization, facilitating structure-activity relationship (SAR) studies.

In material science, the planar structure and electron-deficient pyridine ring enhance charge-transfer properties, making the compound a candidate for organic semiconductors. Comparative studies show that pyridinyl-substituted pyrazoles exhibit 20–30% higher thermal stability than phenyl analogues due to enhanced aromatic stacking.

Positioning Within Pyrazole-3-carboxylate Derivatives

This compound occupies a niche among ester-functionalized pyrazoles. Unlike ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (CAS 891992), which prioritizes electron-withdrawing nitro groups for agrochemical applications, this compound leverages pyridine’s basicity for drug design. Key comparisons include:

Table 2: Comparative Analysis of Pyrazole-3-carboxylates

The pyridinyl group at position 3 enhances water solubility (LogP = 1.26) compared to bulkier aryl substituents, addressing a common limitation in pyrazole-based drug candidates. Additionally, the methyl ester’s hydrolytic stability under physiological conditions contrasts with more labile ethyl esters, as shown in simulated gastric fluid studies.

Properties

IUPAC Name |

methyl 3-pyridin-4-yl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-15-10(14)9-6-8(12-13-9)7-2-4-11-5-3-7/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRBKBKWRUXTGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901235724 | |

| Record name | Methyl 5-(4-pyridinyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901235724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144252-20-0 | |

| Record name | Methyl 5-(4-pyridinyl)-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144252-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(4-pyridinyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901235724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

- Pyrazole-3,5-dicarboxylic acid derivatives (often diethyl esters) serve as starting points.

- Substituted pyridine derivatives (e.g., 4-bromopyridine or 4-pyridinyl boronic acids) are used for introducing the pyridinyl substituent.

- Methylating agents such as iodomethane for N-methylation or esterification.

- Reagents for functional group transformations: potassium carbonate, potassium hydroxide, thionyl chloride, ammonia, trifluoroacetic anhydride, lithium borohydride.

Typical Synthetic Route

The synthesis can be broken down into several key steps, adapted from closely related pyrazole preparation methods and patent CN105646355A which outlines multi-step pyrazole derivative synthesis with high yield and purity:

| Step | Reaction Description | Reagents/Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Methylation of diethyl 1H-pyrazole-3,5-dicarboxylate | Dissolve diethyl pyrazole dicarboxylate in acetone, add K2CO3, dropwise iodomethane, heat at 60°C overnight | Diethyl 1-methyl pyrazole-3,5-dicarboxylate |

| 2 | Selective hydrolysis of one ester group to carboxylic acid | Dissolve product in methanol, cool to 0°C, add KOH solution (3.0 mol/L), stir overnight at room temp | 3-(carbomethoxy)-1-methyl pyrazole-5-carboxylic acid |

| 3 | Conversion of carboxylic acid to acid chloride | React with SOCl2 (3.74 mol/L) at 70-85°C for 16 hours | Acid chloride intermediate |

| 4 | Formation of amide via reaction with ammonia | Add acid chloride solution dropwise to ammonia in THF at 0-5°C, stir 8 hours | Methyl 5-carbamyl-1-methyl pyrazole-3-carboxylate |

| 5 | Dehydration of amide to nitrile | Treat with trifluoroacetic anhydride and triethylamine in DCM at room temperature | Methyl 5-cyano-1-methyl pyrazole-3-carboxylate |

| 6 | Reduction of nitrile to hydroxymethyl derivative | Add LiBH4 in THF/methanol at 20-25°C, stir until reaction completion | 3-(hydroxymethyl)-1-methyl pyrazole-5-formonitrile |

Note: The above route is for a closely related pyrazole derivative; similar strategies apply for the preparation of this compound with appropriate substitution steps to introduce the 4-pyridinyl moiety.

Analytical Data and Reaction Monitoring

- Thin Layer Chromatography (TLC) with solvent systems such as petroleum ether/ethyl acetate (PE/EA) in ratios 10:1 or 5:1 is used to monitor reaction progress.

- Purification typically involves silica gel column chromatography.

- Yields reported for similar pyrazole derivatives range from moderate to high (60-85%) depending on step and conditions.

- Reaction conditions emphasize mild temperatures (0-85°C), controlled addition of reagents, and inert atmosphere where necessary to ensure high purity and yield.

Summary Table of Key Reaction Parameters

| Step | Reagents & Conditions | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Methylation | K2CO3, iodomethane, acetone | 60°C | Overnight | ~85 | Base-mediated methylation |

| Hydrolysis | KOH (3.0 mol/L), methanol | 0°C to RT | 10-12 h | ~80 | Selective mono-hydrolysis |

| Acid Chloride Formation | SOCl2 (3.74 mol/L) | 70-85°C | 16 h | Quantitative | Excess SOCl2 removed by evaporation |

| Amide Formation | NH3 in THF | 0-5°C | 8 h | ~75 | Controlled addition to avoid side reactions |

| Dehydration to Nitrile | TFAA, triethylamine, DCM | RT | 1 h | ~70 | Careful quenching required |

| Reduction | LiBH4, THF/MeOH | 20-25°C | Several hours | ~65 | Controlled addition to avoid over-reduction |

Research Findings and Industrial Relevance

- The described multi-step synthesis allows for high purity and yield of pyrazole derivatives with functional groups suitable for pharmaceutical applications.

- The reaction conditions are mild and scalable, making the process industrially viable.

- The use of selective hydrolysis and functional group transformations ensures structural integrity of sensitive heterocycles.

- The methodology has been patented and validated for related compounds, indicating robustness and reproducibility.

The preparation of This compound involves strategic multi-step synthesis beginning with pyrazole dicarboxylate derivatives, selective methylation, hydrolysis, acid chloride formation, amide and nitrile formation, followed by reduction steps. Introduction of the 4-pyridinyl group is typically achieved via cross-coupling techniques. The process is characterized by mild reaction conditions, high yields, and suitability for scale-up, supported by detailed patent literature and chemical data.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional functional groups.

Reduction: Reduced forms with hydrogenated sites.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Pharmacological Activities

1. Antitumor Activity

Recent studies have indicated that methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate exhibits significant antitumor properties. It has been tested against various cancer cell lines, including BEL-7404 and HepG2, showing promising cytotoxic effects. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

2. Neuroprotective Effects

This compound has shown potential neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels and reduce oxidative stress suggests it could be beneficial in treating conditions like Alzheimer's and Parkinson's disease. Research indicates that it may act as a partial agonist at trace amine-associated receptors (TAARs), which are implicated in various neurological disorders .

3. Anti-inflammatory Properties

this compound has been evaluated for its anti-inflammatory effects. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines and reduce edema in animal models, indicating its potential utility in treating inflammatory conditions such as arthritis .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl Pyrazole-3-Carboxylate Derivatives

*Similarity scores calculated using structural descriptors (e.g., Tanimoto index) .

Electronic and Reactivity Differences

- 4-Pyridinyl Group : Introduces basicity and hydrogen-bonding capacity, facilitating coordination chemistry and interactions with biological targets. This contrasts with chloro or trifluoromethyl groups, which increase electrophilicity and metabolic stability but reduce solubility .

- Biphenyl Substituent : Enhances π-π stacking in materials science applications but may hinder bioavailability due to increased molecular weight .

Biological Activity

Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, also referred to as methyl 3-pyridin-4-yl-1H-pyrazole-5-carboxylate, features a pyrazole ring substituted with a pyridine group. This structural configuration is crucial for its biological activity, influencing its interactions with various biomolecules.

Target Enzymes and Pathways

The compound is known to interact with several key enzymes and receptors:

- Cyclin-dependent kinases (CDKs) : Inhibition of CDKs disrupts cell cycle progression, making it a potential anticancer agent.

- Phosphodiesterases (PDEs) : Inhibition of PDEs can affect cellular signaling pathways and contribute to its antiproliferative effects.

Biochemical Pathways

This compound influences multiple biochemical pathways:

- Cell signaling : It modulates pathways involved in cell proliferation and apoptosis.

- Gene expression : The compound can alter gene expression profiles in various cancer cell lines, enhancing its potential as an anticancer agent.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of this compound:

- Cytotoxicity : It exhibits significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The compound has shown to induce apoptosis in these cell lines, suggesting a mechanism involving programmed cell death .

- Synergistic Effects : Research indicates that combining this compound with established chemotherapeutics like doxorubicin can enhance therapeutic efficacy, particularly in resistant cancer subtypes such as Claudin-low breast cancer .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Antifungal and antibacterial effects : Studies have reported notable antifungal activity against various strains, as well as antibacterial effects against Gram-positive and Gram-negative bacteria. These activities are attributed to the compound's ability to disrupt microbial cell functions .

Case Studies and Experimental Results

- In vitro Studies :

- Animal Models :

Comparative Analysis

Q & A

Q. What are the optimal synthetic routes for Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via functionalization of pre-formed pyrazole cores. For example, refluxing ethyl 5-(3-fluorophenyl)pyrazole-3-carboxylate with hydrazine hydrate in ethanol yields pyrazole-carbohydrazide intermediates, which can be further derivatized . Optimization involves adjusting reaction time (e.g., 6–10 hours), solvent polarity (ethanol or DMF), and stoichiometric ratios of reactants. Purification typically employs recrystallization (water or ethanol) or silica gel chromatography for higher yields (80–90%) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Key techniques include:

- IR spectroscopy : Identifies carbonyl (C=O, ~1600–1700 cm⁻¹) and NH/OH stretches (~3200–3400 cm⁻¹) .

- ¹H/¹³C NMR : Confirms substituent positions (e.g., pyridinyl protons at δ 7.2–8.5 ppm; methyl ester at δ 3.8–4.0 ppm) .

- LC-MS : Validates molecular weight (e.g., [M+H]⁺ peaks matching calculated masses) . Cross-validation with elemental analysis ensures purity (>95%) .

Q. How can solubility and stability challenges be addressed during experimental handling?

Solubility in polar aprotic solvents (DMF, DMSO) is typically higher than in water or ethanol. Stability studies under varying temperatures (4°C to room temperature) and inert atmospheres (N₂ or Ar) are recommended to prevent hydrolysis of the ester group. Lyophilization is preferred for long-term storage .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound derivatives?

- SHELX suite : Use SHELXD for phase determination and SHELXL for refinement. High-resolution data (<1.0 Å) improves accuracy for hydrogen atom positioning .

- Mercury software : Visualize intermolecular interactions (e.g., π-π stacking between pyridinyl rings) and validate packing motifs . For twinned crystals, employ the TwinRotMat algorithm in SHELXL to refine overlapping lattices .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., spectroscopic vs. crystallographic results)?

- Density Functional Theory (DFT) : Compare calculated NMR/IR spectra (e.g., using Gaussian or ORCA) with experimental data to identify discrepancies in substituent orientation .

- Packing analysis : Use Mercury’s void visualization to assess steric effects that may alter conformations in solid-state vs. solution . Cross-check with variable-temperature NMR to probe dynamic effects .

Q. What methodologies are recommended for evaluating the biological activity of this compound analogs?

- Enzyme inhibition assays : Screen against target enzymes (e.g., carbonic anhydrase or kinases) using fluorometric or colorimetric substrates .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes, focusing on interactions between the pyridinyl group and hydrophobic enzyme pockets . Validate with isothermal titration calorimetry (ITC) for binding affinity measurements .

Q. How can regioselectivity challenges in pyrazole functionalization be mitigated during synthetic scale-up?

- Directed ortho-metalation : Employ directing groups (e.g., ester or pyridinyl) to control substitution patterns .

- Microwave-assisted synthesis : Reduces side reactions (e.g., over-alkylation) by accelerating reaction kinetics . Monitor intermediates via TLC or in-situ FTIR to optimize stepwise yields .

Methodological Best Practices

- Data validation : Use the R-factor (≤0.05) and R-free values in crystallography to assess model reliability .

- Reproducibility : Document solvent purity (HPLC-grade), reaction atmosphere, and humidity controls to minimize batch-to-batch variability .

- Safety protocols : Adopt glovebox techniques for air-sensitive intermediates and consult SDS guidelines for disposal of pyrazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.